(S)-3-Amino-3-cyclohexylpropanoic acid
Overview
Description
(S)-3-Amino-3-cyclohexylpropanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- (S)-3-Amino-3-cyclohexylpropanoic acid has been used in the synthesis of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These molecules demonstrate potent antitumor activity, particularly in human glioma cells, by inducing reactive oxygen species (ROS) and apoptosis (Savić et al., 2014).
Chromatographic Analysis
- The compound has been involved in high-performance liquid chromatographic studies. It's used in the enantioseparation of N-protected unusual beta-amino acids, showcasing its relevance in analytical chemistry (Péter, 2002).
Enantioselective Synthesis
- There's a noted enantioselective synthesis of related compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid. This highlights its utility in the production of stereochemically complex molecules (Alonso et al., 2005).
Peptide Synthesis
- This compound has been employed in the creation of peptidotriazoles on solid-phase. This demonstrates its role in the synthesis of novel peptide-based compounds (Tornøe et al., 2002).
β-Peptide Structural Studies
- The synthesis of β-peptides using derivatives of 3-aminopropanoic acid, including its role in understanding peptide structures and functions, is another significant area of research (Seebach et al., 1998).
Biochemical and Pharmacological Research
- In biochemical and pharmacological research, derivatives of this compound, like 3-aminopropanol, are investigated for their potential neurotoxicity in cerebral ischemia, emphasizing its importance in neuroscience and drug discovery (Li et al., 2003).
Properties
IUPAC Name |
(3S)-3-amino-3-cyclohexylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRSAFKZAGGXJV-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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